Sulthiame-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

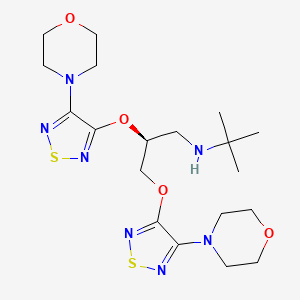

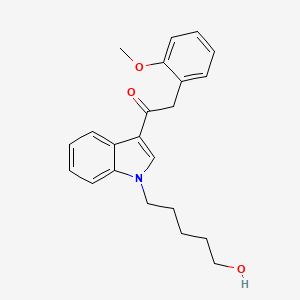

Sulthiame-d4 is the deuterium labeled Sultiame . Sultiame is a carbonic anhydrase inhibitor, widely used as an antiepileptic agent . It corresponds chemically to 4 (1, 1-diozothiazinan-2-yl)benzenesulfonamide .

Synthesis Analysis

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Chemical Reactions Analysis

Sulthiame-d4 is the deuterium labeled Sultiame . Sultiame is a carbonic anhydrase inhibitor, widely used as an antiepileptic agent .Physical And Chemical Properties Analysis

Sulthiame-d4 has a molecular formula of C10H10D4N2O4S2 and a molecular weight of 294.38 .Scientific Research Applications

Treatment of Epilepsy

Sulthiame-d4: is primarily used in the treatment of benign focal epilepsies of childhood . It acts as a carbonic anhydrase inhibitor, which may be useful as an adjunct therapy in a variety of other refractory epilepsies . This application is significant due to the need for effective treatments in pediatric neurology and the potential to improve the quality of life for affected children.

Obstructive Sleep Apnea Therapy

A randomized placebo-controlled parallel-group trial has evaluated the safety and efficacy of Sulthiame-d4 in moderate to severe obstructive sleep apnea (OSA) patients not tolerating positive airway pressure . The study found that Sulthiame-d4 provided a safe pharmacological therapy in OSA, with one of the strongest effect sizes reported in a randomized, controlled study . This highlights its potential as a novel treatment option for OSA.

Pharmacokinetic Research

The pharmacokinetic characteristics of Sulthiame-d4 are a subject of interest in scientific research. Studies have described its pharmacokinetics and highlighted the interaction effects of concomitant antiseizure medications on Sulthiame-d4 in terms of its pharmacokinetics and pharmacodynamics . This research is crucial for understanding how the drug is processed in the body and for optimizing dosing regimens.

Carbonic Anhydrase Inhibition

As a carbonic anhydrase inhibitor, Sulthiame-d4 has applications in exploring the mechanisms of action of this class of drugs. Research into carbonic anhydrase inhibition can lead to the development of new therapeutic strategies for conditions where this enzymatic activity plays a role .

Neuropharmacology

Sulthiame-d4: is involved in neuropharmacological research due to its effects on the central nervous system. Its role in modulating neuronal activity makes it a valuable tool for studying neurological disorders and developing new neuropharmaceuticals .

Drug Interaction Studies

Understanding the interactions between Sulthiame-d4 and other drugs is essential for safe and effective clinical use. Research in this area can provide insights into potential synergistic or antagonistic effects when Sulthiame-d4 is used in combination with other medications .

Mechanism of Action

- Sulthiame primarily targets carbonic anhydrase 2 (CA2) . CA2 is an enzyme involved in catalyzing the reversible hydration of carbon dioxide to bicarbonate ions. It plays a crucial role in maintaining acid-base balance and regulating pH in various tissues, including the brain.

Target of Action

Pharmacokinetics

Safety and Hazards

Sulthiame-d4 is a controlled product and may require documentation to meet relevant regulations . A phase II dose guiding trial evaluated the safety and efficacy of sulthiame (a CA inhibitor, STM) after four weeks with STM 200 mg, 400 mg or placebo in OSA patients not tolerating positive airway pressure . The treatment was well tolerated, although paresthesia was reported by some patients .

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis of Sulthiame-d4 can be achieved by introducing deuterium atoms at specific positions of the Sulthiame molecule. This can be accomplished by using deuterated reagents in key steps of the synthesis pathway.", "Starting Materials": [ "Sulthiame", "Deuterated reagents (e.g. deuterated acetic acid, deuterated methanol)" ], "Reaction": [ "The synthesis of Sulthiame-d4 can be achieved through the following steps:", "Step 1: Protection of the primary amine group of Sulthiame by reaction with a suitable protecting group such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).", "Step 2: Deuterium incorporation at specific positions of the Sulthiame molecule by using deuterated reagents in key steps of the synthesis pathway. For example, deuterated acetic acid can be used in the acylation step to introduce deuterium at the carbonyl position.", "Step 3: Deprotection of the amine group to generate Sulthiame-d4.", "Step 4: Purification and characterization of the final product." ] } | |

CAS RN |

1795021-05-4 |

Product Name |

Sulthiame-d4 |

Molecular Formula |

C10H14N2O4S2 |

Molecular Weight |

294.376 |

IUPAC Name |

2,3,5,6-tetradeuterio-4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C10H14N2O4S2/c11-18(15,16)10-5-3-9(4-6-10)12-7-1-2-8-17(12,13)14/h3-6H,1-2,7-8H2,(H2,11,15,16)/i3D,4D,5D,6D |

InChI Key |

HMHVCUVYZFYAJI-LNFUJOGGSA-N |

SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N |

synonyms |

4-(Tetrahydro-1,1-dioxido-2H-1,2-thiazin-2-yl)benzenesulfonamide-d4; 4-(Tetrahydro-2H-1,2-thiazin-2-yl)benzenesulfonamide-d4 S,S-Dioxide; 2-(p-Sulfamoylphenyl)-tetrahydro-2H-1,2-thiazine-d4 1,1-Dioxide; Bayer A 168-d4; Conadil-d4; Contravul-d4; Elisa |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Acetylthio)methyl]-cyclopropaneacetic acid methyl ester](/img/structure/B586917.png)

![4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B586920.png)

![N-[2-[5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B586927.png)